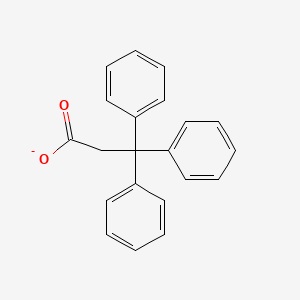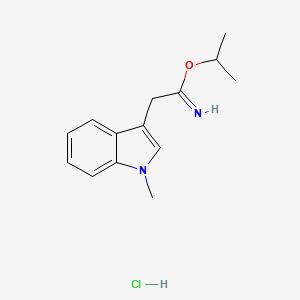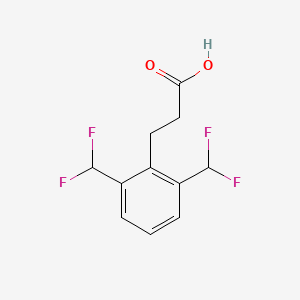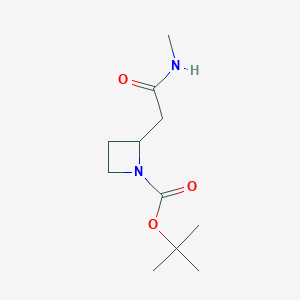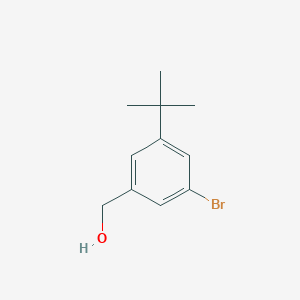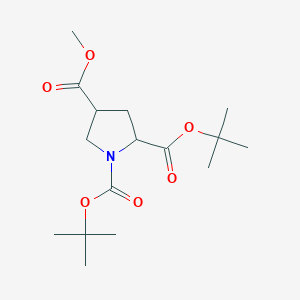![molecular formula C11H10O3 B14777984 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a unique organic compound characterized by its tricyclic structure, which includes a cyclopropane ring fused with a chromene ring
Preparation Methods
The synthesis of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves a series of organic reactions. One common synthetic route includes the cyclopropanation of chromene derivatives using sulfoxonium ylides in the presence of an aminocatalyst . The reaction conditions often require moderate temperatures and specific catalysts to achieve high yields and enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as agonists of G-protein coupled receptor 40, which plays a role in glucose metabolism and is a potential target for treating type 2 diabetes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-fused chromanols: These compounds share a similar tricyclic structure and are also studied for their medicinal properties.
Radulanins: Natural products isolated from liverworts, which have shown biological activity and structural similarities.
Benzo[c]chromene derivatives: These compounds have a fused benzene and chromene ring system and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific fusion of cyclopropane and chromene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13) |
InChI Key |
PFHGDLDIFTYQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



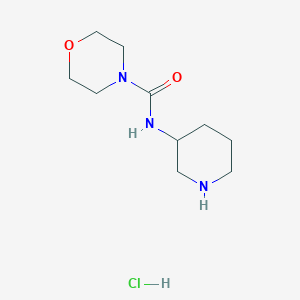
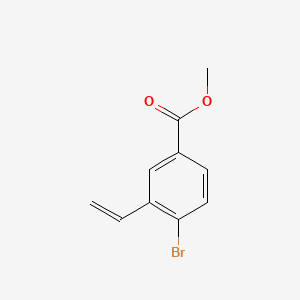
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
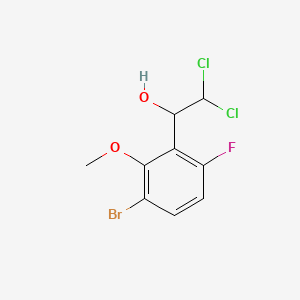
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
